molecular formula C14H24Br2N2O2 B14728565 2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one CAS No. 6302-67-6

2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one

Cat. No.: B14728565
CAS No.: 6302-67-6
M. Wt: 412.16 g/mol
InChI Key: WAYLLYUYGKPBTC-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one is a complex organic compound that features a piperazine ring substituted with bromine atoms and a pentanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one typically involves multiple steps. One common method involves the bromination of a precursor compound, such as phenylpentanone, using sodium bromide and hydrogen peroxide in the presence of hydrochloric acid . The reaction is carried out at room temperature, and the product is purified through a series of washing and separation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Condensation Reactions: The piperazine ring can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the effects of brominated compounds on biological systems.

    Industrial Applications: It is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one involves its interaction with specific molecular targets. The bromine atoms and the piperazine ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one is unique due to the presence of both bromine atoms and the piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

6302-67-6

Molecular Formula

C14H24Br2N2O2

Molecular Weight

412.16 g/mol

IUPAC Name

2-bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one

InChI

InChI=1S/C14H24Br2N2O2/c1-3-5-11(15)13(19)17-7-9-18(10-8-17)14(20)12(16)6-4-2/h11-12H,3-10H2,1-2H3

InChI Key

WAYLLYUYGKPBTC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)N1CCN(CC1)C(=O)C(CCC)Br)Br

Origin of Product

United States

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